4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol 4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol
Brand Name: Vulcanchem
CAS No.: 1435984-70-5
VCID: VC6929738
InChI: InChI=1S/C18H14F2N2O2/c19-18(20)24-15-8-4-5-12(10-15)9-14-11-16(21-22-17(14)23)13-6-2-1-3-7-13/h1-8,10-11,18H,9H2,(H,22,23)
SMILES: C1=CC=C(C=C1)C2=NNC(=O)C(=C2)CC3=CC(=CC=C3)OC(F)F
Molecular Formula: C18H14F2N2O2
Molecular Weight: 328.319

4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol

CAS No.: 1435984-70-5

Cat. No.: VC6929738

Molecular Formula: C18H14F2N2O2

Molecular Weight: 328.319

* For research use only. Not for human or veterinary use.

4-[3-(Difluoromethoxy)benzyl]-6-phenylpyridazin-3-ol - 1435984-70-5

Specification

CAS No. 1435984-70-5
Molecular Formula C18H14F2N2O2
Molecular Weight 328.319
IUPAC Name 5-[[3-(difluoromethoxy)phenyl]methyl]-3-phenyl-1H-pyridazin-6-one
Standard InChI InChI=1S/C18H14F2N2O2/c19-18(20)24-15-8-4-5-12(10-15)9-14-11-16(21-22-17(14)23)13-6-2-1-3-7-13/h1-8,10-11,18H,9H2,(H,22,23)
Standard InChI Key BEKXISBSKGZURS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NNC(=O)C(=C2)CC3=CC(=CC=C3)OC(F)F

Introduction

The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a synthetic heterocyclic molecule that integrates multiple pharmacologically significant moieties. It belongs to the class of thienopyrimidines and oxadiazoles, which are well-known scaffolds in medicinal chemistry for their diverse biological activities.

This compound is structurally characterized by:

  • A 4-chlorophenyl group, which enhances lipophilicity and potential receptor binding.

  • A 1,2,4-oxadiazole ring, a bioisostere often used to improve metabolic stability.

  • A thieno[3,2-d]pyrimidinone core, a versatile pharmacophore for kinase inhibition and antimicrobial activity.

Synthesis Pathway

The synthesis of this compound typically involves multistep organic reactions:

  • Formation of the oxadiazole ring: The oxadiazole moiety is synthesized via cyclization of hydrazides with chlorinated aromatic aldehydes or acids.

  • Thienopyrimidinone core construction: This step involves condensation reactions between thienyl derivatives and urea or guanidine.

  • Thioether linkage formation: The final step includes nucleophilic substitution to attach the oxadiazole unit to the thienopyrimidinone core via a sulfur bridge.

Biological Activities

Compounds containing similar structural motifs have demonstrated a wide range of biological activities:

  • Antimicrobial Activity:

    • The

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